2-methyl-4-[4-(trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
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Overview
Description
The compound contains a benzoxazepin ring, which is a seven-membered ring with one oxygen and one nitrogen atom. It also has a trifluoromethoxy group attached to the phenyl ring, which could potentially make the compound more electronegative and polar .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzoxazepin ring, possibly through a cyclization reaction. The trifluoromethoxy group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzoxazepin ring and the trifluoromethoxy group. The presence of the oxygen and nitrogen atoms in the ring could potentially allow for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the benzoxazepin ring and the trifluoromethoxy group. The trifluoromethoxy group could potentially make the compound more reactive towards nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethoxy group could potentially increase the compound’s polarity and electronegativity .Scientific Research Applications
Scientific Research Applications of Related Compounds
Pharmacological Studies : Compounds with structural similarities to benzodiazepines and benzothiazoles have been widely studied for their pharmacological effects. For instance, benzodiazepines are known for their effects on the central nervous system, including sedative, anxiolytic, and muscle relaxant properties (Langrehr & Erdmann, 1981; Fragen & Hauch, 1981). These studies highlight the importance of such compounds in developing therapeutic agents with potential applications in treating disorders like anxiety, insomnia, and muscle spasms.
Neurodegenerative Disease Research : Compounds capable of binding to amyloid plaques, similar in functionality to certain benzothiazoles, are utilized in imaging studies related to neurodegenerative diseases like Alzheimer's. PET tracers like PIB (N-methyl[11C]2-(4′methylaminophenyl)-6-hydroxy-benzothiazole) allow for the in vivo measurement of cerebral amyloid load, providing valuable insights into disease progression and facilitating differential diagnosis from other conditions such as frontotemporal dementia (Engler et al., 2007).
Drug Metabolism and Disposition Studies : Understanding the metabolism and disposition of therapeutic agents is crucial for drug development. Research on compounds like SB-649868, an orexin receptor antagonist, involves determining the pharmacokinetic properties and identifying metabolic pathways, which are essential for assessing drug safety and efficacy (Renzulli et al., 2011). These studies often involve detailed analysis of how drugs are metabolized and eliminated in the human body.
Environmental and Toxicological Research : Investigating the human exposure to and effects of non-persistent environmental chemicals, such as bisphenol A (BPA), phthalates, and parabens, is critical for public health. Studies have measured the excretion of these compounds in urine samples to assess exposure levels across different populations (Frederiksen et al., 2014). Research in this domain helps in understanding the potential health risks associated with environmental chemicals and informing regulatory policies.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-methyl-4-[4-(trifluoromethoxy)phenyl]-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3/c1-11-16(22)21(10-12-4-2-3-5-15(12)23-11)13-6-8-14(9-7-13)24-17(18,19)20/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGCEGMWZHHRGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=CC=CC=C2O1)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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